Ac-CoA Synthase Inhibitor1

描述

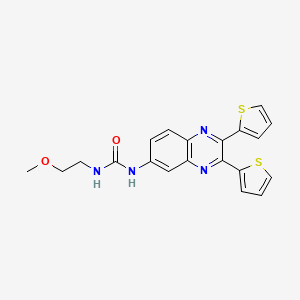

The exact mass of the compound 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea is 410.0871 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPVNWVUAGMHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Acetyl-CoA Synthase 2 (ACSS2) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-coenzyme A (acetyl-CoA), a vital metabolite for numerous cellular processes.[1][2] In normal physiological conditions, ACSS2's contribution to the overall acetyl-CoA pool is often secondary to that derived from glucose and other nutrients. However, in pathological states, particularly in the microenvironment of solid tumors characterized by hypoxia and nutrient deprivation, cancer cells upregulate ACSS2 to utilize acetate as a primary carbon source.[3][4][5][6][7] This metabolic adaptation allows for the continued synthesis of lipids for membrane production and provides acetyl-CoA for histone acetylation, an epigenetic modification crucial for gene regulation and cell survival.[2][8][9] Consequently, ACSS2 has emerged as a promising therapeutic target for various cancers, including breast, prostate, and glioblastoma.[1][9] This guide provides a detailed overview of the mechanism of action of ACSS2 inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

ACSS2 inhibitors function by directly binding to the enzyme and blocking its catalytic activity.[1] The primary mode of inhibition involves occupation of the enzyme's active site, thereby preventing the binding of its substrates, acetate and ATP, and the subsequent transfer of the acetyl group to Coenzyme A (CoA).[10]

Several potent and selective ACSS2 inhibitors have been developed and characterized as transition-state mimetics.[6][7] Docking studies and co-crystal structures have revealed that these inhibitors can bind in the acetate pocket and form interactions within the adjacent ATP binding site.[11] This dual occupation sterically hinders the binding of CoA, effectively halting the synthesis of acetyl-CoA.[6][10]

The reduction in acetyl-CoA levels has two major downstream consequences:

-

Inhibition of Lipid Synthesis: By depleting the cytosolic pool of acetyl-CoA, ACSS2 inhibitors block the de novo synthesis of fatty acids, a process critical for the formation of cell membranes and signaling molecules.[8][10][12] This leads to metabolic stress and can induce cell death in cancer cells that are highly dependent on acetate for lipid production.[10]

-

Modulation of Gene Expression via Histone Acetylation: Acetyl-CoA is the sole donor of the acetyl group for histone acetylation, a key epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription.[1] In the nucleus, ACSS2 can locally produce acetyl-CoA from acetate recycled from histone deacetylation, thereby sustaining histone acetylation and promoting the expression of genes involved in cell survival and autophagy.[13][14] ACSS2 inhibitors disrupt this nuclear acetyl-CoA pool, leading to decreased histone acetylation and altered gene expression.[13][15]

Signaling and Metabolic Pathways

The central role of ACSS2 and the mechanism of its inhibition are depicted in the following signaling pathway diagram.

Quantitative Data on ACSS2 Inhibitors

The potency and selectivity of various ACSS2 inhibitors have been determined through a range of biochemical and cellular assays. The following tables summarize key quantitative data for some of the well-characterized inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| VY-3-135 | ACSS2 | ATPase Inhibition | 44 | [16] |

| AD-5584 | ACSS2 | ATPase Inhibition | High Nanomolar | [17] |

| AD-8007 | ACSS2 | ATPase Inhibition | High Nanomolar | [17] |

| MTB-9655 | ACSS2 | Biochemical Assay | Sub-nanomolar | [11] |

Table 1: Biochemical Potency of ACSS2 Inhibitors

| Inhibitor | Cell Line | Assay Type | Effect | EC50 / IC50 | Reference |

| Generic | HepG2 | [14C]acetate incorporation into lipids | Inhibition | IC50 = 6.8 µM | [15] |

| Generic | HepG2 | [14C]acetate for histone acetylation | Inhibition | IC50 = 5.5 µM | [15] |

| MTB-9655 | Cancer Cells | De novo fatty acid synthesis from labeled acetate | Inhibition | Single-digit nanomolar EC50s | [11] |

Table 2: Cellular Activity of ACSS2 Inhibitors

| Inhibitor | Binding Partner | Method | KD (µM) | Reference |

| AD-5584 | Human ACSS2 | Surface Plasmon Resonance (SPR) | Low-micromolar | [17] |

| AD-8007 | Human ACSS2 | Surface Plasmon Resonance (SPR) | Low-micromolar | [17] |

Table 3: Binding Affinity of ACSS2 Inhibitors

Experimental Protocols

The characterization of ACSS2 inhibitors involves a series of in vitro, cellular, and in vivo experiments. Below are detailed methodologies for key assays.

Fluorescence Polarization-Based ACSS2 Biochemical Assay

This assay measures the enzymatic activity of ACSS2 by quantifying the production of AMP, a byproduct of the conversion of acetate to acetyl-CoA.

-

Principle: The assay utilizes the TranScreener® AMP²/GMP² Assay, which uses an antibody that selectively binds to AMP. The binding of a fluorescent tracer to this antibody results in a high fluorescence polarization (FP) signal. AMP produced by ACSS2 displaces the tracer, leading to a decrease in FP.

-

Protocol:

-

Recombinant human ACSS2 enzyme is incubated in an assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 5 mM DTT).[16]

-

A substrate mix containing ATP and Coenzyme A is added to the enzyme.

-

The reaction is initiated by the addition of acetate.

-

The reaction is allowed to proceed for a specified time (e.g., 120 minutes) at room temperature.

-

The reaction is stopped, and the TranScreener AMP detection mix (containing AMP antibody and tracer) is added.

-

After a brief incubation, the fluorescence polarization is read on a suitable plate reader.

-

For inhibitor testing, various concentrations of the compound are pre-incubated with the enzyme before the addition of the substrate mix. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Acetate Utilization Assay

This assay measures the ability of an inhibitor to block the incorporation of acetate into cellular components like lipids and histones.

-

Principle: Cells are incubated with a radiolabeled or stable isotope-labeled acetate (e.g., [14C]-acetate or [13C]-acetate). The amount of label incorporated into lipids or histones is quantified as a measure of ACSS2 activity.

-

Protocol for Lipid Incorporation:

-

Cancer cells (e.g., MDA-MB-468) are seeded in culture plates and allowed to adhere.

-

Cells are treated with various concentrations of the ACSS2 inhibitor for a specified period.

-

Labeled acetate is added to the culture medium, and the cells are incubated for several hours.

-

The cells are washed, and lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).

-

The amount of incorporated label in the lipid fraction is quantified by scintillation counting (for 14C) or mass spectrometry (for 13C).

-

-

Protocol for Histone Acetylation:

-

Cells are treated with the inhibitor and labeled acetate as described above.

-

Histones are extracted from the cell nuclei.

-

The level of histone acetylation can be assessed by Western blotting using antibodies specific for acetylated histone marks (e.g., AcH3, AcH4) or by quantifying the incorporated label in the histone fraction.[13][15]

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct binding of an inhibitor to the ACSS2 protein and to determine the kinetics of the interaction.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a target molecule (e.g., ACSS2) is immobilized. When an analyte (the inhibitor) flows over the surface and binds to the target, the mass at the surface increases, causing a change in the refractive index that is proportional to the amount of bound analyte.

-

Protocol:

-

Recombinant ACSS2 protein is immobilized on a sensor chip.

-

A reference flow cell is prepared for background subtraction.

-

A series of concentrations of the inhibitor are injected over the sensor surface.

-

The binding events are recorded in real-time as a sensorgram.

-

The data is fitted to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

-

Experimental Workflow Visualization

The process of discovering and validating a novel ACSS2 inhibitor can be summarized in the following workflow.

Conclusion

Inhibitors of ACSS2 represent a promising therapeutic strategy for cancers that exhibit a metabolic dependency on acetate. The mechanism of action is well-defined, involving the direct inhibition of the enzyme's active site, leading to a reduction in acetyl-CoA levels. This, in turn, disrupts crucial cellular processes such as lipid synthesis and histone acetylation, ultimately impeding tumor growth. The availability of robust quantitative assays and detailed experimental protocols facilitates the continued discovery and development of novel, potent, and selective ACSS2 inhibitors for clinical applications.

References

- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress. — Department of Oncology [oncology.ox.ac.uk]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. citeab.com [citeab.com]

- 8. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of ACSS2 for Treatment of Cancer and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Local histone acetylation by ACSS2 promotes gene transcription for lysosomal biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Metabolism: A Technical Guide to ACSS2 Inhibitor Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in oncology, playing a pivotal role in the survival and proliferation of cancer cells, particularly under the stressful conditions of the tumor microenvironment. By converting acetate (B1210297) into acetyl-CoA, ACSS2 provides a crucial carbon source for lipid synthesis and histone acetylation, thereby linking cellular metabolism directly to gene regulation. This whitepaper provides an in-depth technical guide to the discovery and development of ACSS2 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological and developmental pathways. As research intensifies, a new generation of potent and selective ACSS2 inhibitors is entering preclinical and clinical development, offering a promising new therapeutic avenue for a variety of cancers.

The Role of ACSS2 in Cancer Metabolism

ACSS2 is a cytosolic and nuclear enzyme that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[1] Under normoxic conditions with ample nutrients, most cells rely on glucose and glutamine for their acetyl-CoA production. However, many cancer cells exist in a harsh tumor microenvironment characterized by hypoxia and nutrient limitation.[2] In these stressed states, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source.[1][2] This metabolic adaptation is crucial for:

-

De Novo Lipogenesis: Acetyl-CoA is the fundamental building block for fatty acid synthesis, which is essential for the formation of new cell membranes required for rapid cancer cell proliferation.[1]

-

Histone Acetylation: Nuclear ACSS2 provides a localized pool of acetyl-CoA for histone acetyltransferases (HATs), leading to epigenetic modifications that can promote the expression of genes involved in cell survival, growth, and autophagy.[1]

Given that ACSS2 is often overexpressed in various cancers, including breast, prostate, and glioblastoma, and its expression can correlate with poorer prognosis, it has become an attractive target for therapeutic intervention.[1]

ACSS2 Signaling Pathway

The inhibition of ACSS2 disrupts key downstream cellular processes that are critical for cancer cell survival and proliferation. The central signaling pathway involves the reduction of acetyl-CoA pools, which has dual effects on lipid metabolism and epigenetic regulation.

Key ACSS2 Inhibitors in Development

A number of small molecule inhibitors targeting ACSS2 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors typically work by blocking the active site of the enzyme.[1]

| Inhibitor | Type | IC50 (in vitro) | Key Characteristics | Reference(s) |

| VY-3-135 | Transition-state mimetic | 44 nM | Potent and specific to ACSS2 over ACSS1 and ACSS3. Orally active. | [3][4][5][6][7] |

| AD-5584 | Small molecule | High nanomolar range | Brain-penetrant, reduces lipid storage and colony formation. | [8][9][10][11][12][13] |

| AD-8007 | Small molecule | High nanomolar range | Brain-penetrant, reduces tumor burden and extends survival in vivo. | [9][11][12][13][14][15] |

| MTB-9655 | Small molecule | 0.15 nM (biochemical) | First oral ACSS2 inhibitor to enter Phase I clinical trials. | [15][16][17] |

| CRD1400 | Small molecule | Low nanomolar potency | Kills acetate-dependent tumor cells and sensitizes them to chemotherapy. | [18] |

Experimental Protocols

The discovery and characterization of ACSS2 inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro ACSS2 Enzyme Inhibition Assay (TranScreener® AMP/GMP Assay)

This assay biochemically measures the activity of ACSS2 by detecting the production of AMP, a product of the enzymatic reaction.

Materials:

-

Recombinant human ACSS2 protein

-

ACSS2 inhibitor test compounds

-

ATP, Coenzyme A (CoA), and Sodium Acetate

-

Assay Buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 2 mM DTT, 0.005% Brij35)

-

TranScreener® TRF AMP/GMP Assay Kit (Bellbrook Labs)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add 3 µL of ACSS2 enzyme (e.g., 3 nM) in assay buffer to the wells of a 384-well plate.

-

Add 100 nL of the diluted test compound or DMSO control.

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 3 µL of a substrate mix containing sodium acetate (5 mM), ATP (e.g., 10-100 µM), and CoA (e.g., 5-10 µM).

-

-

Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Detection:

-

Add 3 µL of the TranScreener® AMP/GMP detection mix (containing terbium-conjugated AMP antibody and AMP tracer).

-

Incubate for 60-90 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

-

Data Analysis: Normalize the data to controls (0% and 100% inhibition) and fit the results to a dose-response curve to determine the IC50 value.

Cellular ACSS2 Inhibition Assay (¹³C-Acetate Tracing)

This cell-based assay measures the ability of an inhibitor to block the incorporation of acetate into lipids.

Materials:

-

Cancer cell line with high ACSS2 expression (e.g., MDA-MB-468, SKBr3)

-

Cell culture medium and supplements

-

ACSS2 inhibitor test compounds

-

¹³C₂-labeled sodium acetate

-

Solvents for metabolite extraction (e.g., 80% methanol)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the ACSS2 inhibitor or a DMSO vehicle control.

-

Incubation: Culture the cells under desired conditions (e.g., normoxia or hypoxia) for a specified duration (e.g., 24 hours).

-

Labeling: Replace the medium with fresh medium containing the ACSS2 inhibitor and a defined concentration of ¹³C₂-acetate (e.g., 100 µM).

-

Incubation for Labeling: Incubate the cells for an additional 24 hours to allow for the incorporation of the labeled acetate.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold saline.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Collect the cell lysate and centrifuge to pellet proteins and debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis: Analyze the metabolite extracts to separate and quantify the isotopologues of fatty acids (e.g., palmitate).

-

Data Analysis: Calculate the mole percent enrichment (MPE) of ¹³C in the fatty acids for each condition and compare the MPE in inhibitor-treated cells to the DMSO control.

ACSS2 Inhibitor Discovery and Development Workflow

The path from identifying a potential ACSS2 inhibitor to clinical application follows a structured workflow.

High-Throughput Screening (HTS) Workflow

References

- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VY-3-135 | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. VY-3-135 | ACSS2 Inhibitor | TargetMol [targetmol.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Ac-CoA Synthase Inhibitor1 and its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetyl-CoA Synthase 2 (ACSS2) and the therapeutic potential of its inhibition, with a specific focus on the downstream effects on histone acetylation. Acetyl-CoA is a central metabolite and the sole acetyl-group donor for histone acetylation, a critical epigenetic modification that regulates gene expression. In the nucleus, ACSS2 plays a pivotal role in generating acetyl-CoA from acetate (B1210297), particularly under conditions of metabolic stress such as hypoxia, which is often characteristic of the tumor microenvironment.[1][2] Inhibition of ACSS2 presents a promising strategy for modulating the epigenetic landscape and influencing cellular processes in various diseases, including cancer and neurological disorders.[3][4] This document details the mechanism of action of ACSS2 inhibitors, presents quantitative data on their efficacy, provides detailed experimental protocols for their study, and illustrates the key signaling pathways involved.

Introduction: ACSS2 and its Role in Histone Acetylation

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate, Coenzyme A (CoA), and ATP into acetyl-CoA, AMP, and pyrophosphate.[5] While ACSS2 is found in both the cytoplasm and the nucleus, its nuclear function has garnered significant interest.[1] In the nucleus, ACSS2 provides a localized source of acetyl-CoA for histone acetyltransferases (HATs), which then transfer the acetyl group to lysine (B10760008) residues on histone tails.[2][5] This process of histone acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with transcriptional activation.

Under normal physiological conditions, the primary source of nuclear acetyl-CoA is from the Krebs cycle via ATP-citrate lyase (ACLY). However, in environments with limited nutrients or oxygen (hypoxia), cells can become reliant on acetate as a carbon source.[4][6] In such scenarios, the upregulation and nuclear translocation of ACSS2 are critical for maintaining the pool of acetyl-CoA necessary for histone acetylation and the expression of genes involved in survival, autophagy, and proliferation.[2][7] Consequently, ACSS2 is highly expressed in several types of cancer, including glioblastoma, breast cancer, and liver cancer, where it is often correlated with tumor progression and poor patient outcomes.[1][8]

Mechanism of Action of ACSS2 Inhibitors

ACSS2 inhibitors are small molecules designed to block the enzymatic activity of ACSS2, thereby reducing the production of acetyl-CoA from acetate.[3] By binding to the active site of the enzyme, these inhibitors prevent the ligation of acetate to CoA.[3] The subsequent decrease in the nuclear acetyl-CoA pool leads to a reduction in the substrate available for HATs, resulting in decreased histone acetylation at specific gene promoters.[9] This hypoacetylation can lead to a more condensed chromatin state (heterochromatin), repressing the transcription of genes that are critical for cancer cell adaptation and survival under stress.[10]

One of the most well-characterized ACSS2 inhibitors is VY-3-135, which acts as a potent and specific inhibitor of ACSS2.[11] By diminishing the levels of key histone acetylation marks, such as H3K9ac and H3K27ac, ACSS2 inhibitors can modulate the expression of genes involved in critical cellular processes.[9]

Quantitative Data on ACSS2 Inhibition

The efficacy of ACSS2 inhibitors has been quantified in various preclinical studies. The data below summarizes key findings for the inhibitor VY-3-135 and the general effects of ACSS2 inhibition on acetyl-CoA levels and histone acetylation.

| Parameter | Inhibitor/Condition | Value | Cell Line/System | Reference |

| IC50 | VY-3-135 | 44 nM | In vitro enzyme assay | [11] |

| Nuclear Acetyl-CoA Reduction | ACSS2 Knockdown | -0.19 (mean Δ) | Neuronal cells | [9] |

| Nuclear Acetyl-CoA Reduction | ACSS2 Inhibitor | -0.25 (mean Δ) | Neuronal cells | [9] |

| Histone H3K9 Acetylation | ACSS2 Knockdown | Reduced | Neuronal cells | [9] |

| Histone H3K27 Acetylation | ACSS2 Knockdown | Reduced | Neuronal cells | [9] |

| Tumor Growth Inhibition | VY-3-135 (100 mg/kg/day) | Repressed | MDA-MB-468 xenograft | [11] |

Key Signaling Pathways

The regulation and downstream effects of ACSS2 are integrated into broader cellular signaling networks. Below are diagrams illustrating these pathways.

Experimental Protocols

In Vitro ACSS2 Enzymatic Activity Assay

This protocol is for measuring the direct inhibitory effect of a compound on recombinant human ACSS2 activity.

Materials:

-

Recombinant human ACSS2 protein

-

ACSS2 inhibitor (e.g., VY-3-135)

-

ATP, Coenzyme A (CoA), Sodium Acetate

-

Assay Buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 2 mM DTT, 0.005% Brij35)[5]

-

TranScreener® AMP/GMP Assay Kit (or similar AMP detection kit)

-

384-well plates

-

Plate reader capable of fluorescence polarization or luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the ACSS2 inhibitor in 100% DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.[3]

-

Enzyme Reaction:

-

Reaction Incubation: Incubate the plate at 37°C for 180 minutes.[12]

-

Detection:

-

Stop the reaction and detect the amount of AMP produced using the TranScreener® AMP/GMP Assay Kit according to the manufacturer's instructions.[12]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]

-

Western Blot Analysis of Histone Acetylation

This protocol is for determining the effect of ACSS2 inhibition on the levels of specific histone acetylation marks.

Materials:

-

Cell lines of interest

-

ACSS2 inhibitor

-

Histone Extraction Buffer

-

0.4 N H₂SO₄

-

Laemmli sample buffer

-

SDS-PAGE gels (15%) and electrophoresis equipment

-

PVDF or nitrocellulose membrane and transfer system

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells and treat with the ACSS2 inhibitor at various concentrations for a specified time. Include a vehicle control.

-

Histone Extraction (Acid Extraction):

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation to extract histones.[8]

-

Clarify the supernatant and precipitate histones with trichloroacetic acid.

-

Wash the histone pellet with acetone (B3395972) and resuspend in water.[1]

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[1]

-

SDS-PAGE and Western Blotting:

-

Immunoblotting:

-

Detection and Analysis:

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing the enrichment of specific histone acetylation marks at particular gene promoters following ACSS2 inhibition.

Materials:

-

Cell lines of interest

-

ACSS2 inhibitor

-

Formaldehyde (B43269) (37%)

-

Glycine

-

Lysis and Wash Buffers

-

Antibodies for specific histone marks (e.g., anti-acetyl-H3K27) and control IgG

-

Protein A/G magnetic beads

-

Elution Buffer

-

RNase A and Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cell Treatment and Cross-linking:

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.[13]

-

-

Immunoprecipitation:

-

Washing and Elution:

-

Reverse Cross-linking and DNA Purification:

-

Analysis:

-

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the promoter regions of target genes.[4]

-

Conclusion

The inhibition of ACSS2 represents a compelling therapeutic strategy, particularly in oncology and neurology. By targeting a key enzyme at the intersection of metabolism and epigenetics, ACSS2 inhibitors can effectively reduce histone acetylation and modulate gene expression programs that are critical for disease progression. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of ACSS2 inhibition. Further investigation into the specificity and long-term effects of these inhibitors will be crucial for their clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bosterbio.com [bosterbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. epigenome-noe.net [epigenome-noe.net]

- 7. Nucleus-Translocated ACSS2 Promotes Gene Transcription for Lysosomal Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: Nucleus-Translocated ACSS2 Promotes Gene Transcription for Lysosomal Biogenesis and Autophagy. [scholars.duke.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ww.w.bindingdb.org [ww.w.bindingdb.org]

- 13. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ACSS2 Inhibition on Lipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) has emerged as a critical enzyme in cellular metabolism, particularly in the context of lipid synthesis. This nucleocytosolic enzyme catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a fundamental building block for the de novo synthesis of fatty acids and cholesterol. Under conditions of metabolic stress, such as hypoxia or nutrient limitation, cancer cells and cells in certain disease states upregulate ACSS2 to maintain a sufficient supply of acetyl-CoA for survival and proliferation. Consequently, inhibition of ACSS2 presents a promising therapeutic strategy for a range of diseases, including cancer and metabolic disorders like non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the core principles of ACSS2 inhibition and its downstream effects on lipid metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Central Role of ACSS2 in Lipid Metabolism

ACSS2 provides a crucial alternative route for the production of cytosolic acetyl-CoA, complementing the canonical pathway that relies on glucose-derived citrate (B86180) from the mitochondria.[1] This acetate-dependent pathway is particularly important in pathological contexts where glucose availability may be limited. The acetyl-CoA generated by ACSS2 serves as a precursor for two major biosynthetic pathways:

-

Fatty Acid Synthesis: Acetyl-CoA is the primer unit for fatty acid synthase (FASN) in the creation of new fatty acids. These are subsequently esterified to form triglycerides for energy storage or incorporated into phospholipids (B1166683) for membrane biogenesis.[2]

-

Cholesterol Synthesis: Acetyl-CoA is also the starting material for the mevalonate (B85504) pathway, which leads to the synthesis of cholesterol and other isoprenoids.[3]

Due to its central role, the expression and activity of ACSS2 are tightly regulated. One of the master regulators of lipogenesis, the Sterol Regulatory Element-Binding Protein 1 (SREBP-1), directly controls the transcription of the ACSS2 gene.[4][5] This regulation ensures that ACSS2 expression is coordinated with the overall lipogenic program of the cell.

Quantitative Effects of ACSS2 Inhibition on Lipid Profiles

Inhibition or genetic deletion of ACSS2 has been shown to significantly impact lipid homeostasis, particularly under conditions of high-fat intake or in disease models. The following tables summarize key quantitative findings from preclinical studies.

| Parameter | Model System | Condition | Change upon ACSS2 Knockout/Inhibition | Reference |

| Serum Cholesterol | Acss2-/- Mice | High-Fat Diet (HFD) | Significantly decreased | |

| Serum Triglycerides | Acss2-/- Mice | High-Fat Diet (HFD) | Significantly decreased | |

| Serum Phospholipids | Acss2-/- Mice | High-Fat Diet (HFD) | Significantly decreased | |

| Hepatic Triglyceride Accumulation | Acss2-/- Mice | High-Fat Diet (HFD) | Decreased | [6][7] |

| Body Weight | Acss2-/- Mice | High-Fat Diet (HFD) | Significantly reduced | |

| Fat Deposition | Acss2-/- Mice | High-Fat Diet (HFD) | Impeded |

Table 1: Impact of ACSS2 Knockout on Systemic Lipid Levels in a High-Fat Diet Mouse Model.

| Parameter | Cell Line | ACSS2 Modulation | Change in Lipid Levels | Reference |

| Triglycerides | Pancreatic Neuroendocrine Neoplasms (pNENs) | Overexpression | Increased | [8] |

| Triglycerides | Pancreatic Neuroendocrine Neoplasms (pNENs) | Knockdown | Reduced | [8] |

| Total Cholesterol | Pancreatic Neuroendocrine Neoplasms (pNENs) | Overexpression | Increased | [8] |

| Total Cholesterol | Pancreatic Neuroendocrine Neoplasms (pNENs) | Knockdown | Reduced | [8] |

| Free Fatty Acids | Pancreatic Neuroendocrine Neoplasms (pNENs) | Overexpression | Reduced | [8] |

| Free Fatty Acids | Pancreatic Neuroendocrine Neoplasms (pNENs) | Knockdown | Increased | [8] |

Table 2: In Vitro Effects of ACSS2 Modulation on Cellular Lipid Content.

Signaling Pathways Modulated by ACSS2 Inhibition

ACSS2 activity is intricately linked to key signaling pathways that govern lipid metabolism. Understanding these connections is crucial for developing targeted therapeutic strategies.

SREBP-1-Mediated Regulation of ACSS2

The transcription factor SREBP-1 is a master regulator of genes involved in fatty acid and triglyceride synthesis.[4] Under conditions that promote lipogenesis, SREBP-1 is activated and translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of its target genes, including ACSS2.[4][5] This direct transcriptional control ensures that ACSS2 is available to supply the necessary acetyl-CoA for the SREBP-1-driven lipogenic program.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 3. researchgate.net [researchgate.net]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

- 6. Quantification of plasma phospholipids by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Ac-CoA Synthase Inhibitor1: A Technical Whitepaper on its Potential Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-CoA Synthase Inhibitor1 is a potent and reversible inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism responsible for converting acetate (B1210297) into acetyl-CoA. While commercially available and noted for its potential to inhibit Respiratory Syncytial Virus (RSV), publicly accessible, peer-reviewed data quantifying its direct antiviral efficacy against RSV is currently limited. This document provides a comprehensive overview of the available information on this compound, its mechanism of action, and the experimental framework for evaluating its antiviral properties. The central hypothesis for its antiviral activity lies in the targeted disruption of host cell metabolism, specifically the fatty acid synthesis pathway, which is essential for the replication of many viruses, including RSV. This guide details the known biochemical and cellular activities of the inhibitor, outlines standard protocols for assessing antiviral efficacy, and presents conceptual diagrams to illustrate its mechanism and potential experimental workflows.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The significant global health burden of RSV underscores the urgent need for effective antiviral therapies. A promising strategy in antiviral drug discovery is the targeting of host cellular factors that are essential for viral replication. This approach can offer a broader spectrum of activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.

Acetyl-CoA Synthetase 2 (ACSS2) is a cytosolic and nuclear enzyme that plays a crucial role in cellular metabolism by generating acetyl-CoA from acetate. Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol, and it is also a key substrate for histone acetylation, which regulates gene expression. Many viruses, including RSV, are known to manipulate host cell metabolism to support their replication, often by upregulating pathways such as fatty acid synthesis to provide lipids for viral envelope formation and the construction of viral replication complexes.

This compound is a specific inhibitor of ACSS2. By blocking the activity of this host enzyme, the inhibitor is proposed to exert its antiviral effects by depleting the pool of acetyl-CoA available for viral needs, thereby hindering the production of new viral particles.

Quantitative Data

While direct antiviral efficacy data such as EC50 (half-maximal effective concentration) or viral titer reduction for this compound against RSV is not available in the public domain, the following tables summarize its known inhibitory activities against its direct target, ACSS2, and its impact on cellular metabolic processes.[1]

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Target/Process | Assay Type | Value (IC50) | Cell Line | Reference |

| Acetyl-CoA Synthetase 2 (ACSS2) | Biochemical Assay | 0.6 µM | - | [1] |

| Cellular [14C]acetate uptake into lipids and histones | Cellular Assay | 5 µM | HepG2 | [1] |

| [14C]acetate incorporation into lipids | Cellular Assay | 6.8 µM | HepG2 | [1] |

| [14C]acetate utilization for histone acetylation | Cellular Assay | 5.5 µM | HepG2 | [1] |

Mechanism of Action: Targeting Host Metabolism

The proposed antiviral mechanism of this compound is centered on the inhibition of the host enzyme ACSS2. This inhibition disrupts the normal metabolic flux within the host cell, creating an environment that is non-conducive to viral replication.

The Role of ACSS2 in Cellular Metabolism

ACSS2 converts acetate into acetyl-CoA. This is particularly important under conditions of metabolic stress, such as hypoxia or glucose deprivation, where it provides an alternative source of acetyl-CoA. The generated acetyl-CoA can then be utilized in two primary ways:

-

Fatty Acid and Cholesterol Synthesis: In the cytoplasm, acetyl-CoA is the precursor for the synthesis of fatty acids and cholesterol, which are essential components of cellular membranes.

-

Histone Acetylation: In the nucleus, acetyl-CoA is used by histone acetyltransferases (HATs) to acetylate histones, leading to chromatin remodeling and changes in gene expression.

Viral Dependence on Host Lipid Metabolism

RSV, like many other enveloped viruses, relies heavily on the host cell's lipid synthesis machinery. The virus requires lipids for the formation of its viral envelope and for the assembly of viral replication complexes, which are often associated with intracellular membranes. By inhibiting ACSS2, this compound is thought to limit the availability of acetyl-CoA, thereby suppressing the synthesis of new fatty acids and cholesterol required for the production of progeny virions.

Figure 1. Proposed mechanism of antiviral action of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be conducted to determine the antiviral efficacy and mechanism of action of this compound against RSV.

Plaque Reduction Assay

This assay is the gold standard for determining the potency of an antiviral compound by measuring the reduction in the formation of viral plaques.

Materials:

-

HEp-2 cells (or other susceptible cell line)

-

Respiratory Syncytial Virus (RSV) stock of known titer

-

This compound

-

Cell culture medium (e.g., MEM) with 2% FBS

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

Protocol:

-

Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the confluent cell monolayers with the different concentrations of the inhibitor for 2 hours at 37°C.

-

Remove the medium and infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

-

Allow the virus to adsorb for 2 hours at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Overlay the cells with methylcellulose medium containing the corresponding concentrations of the inhibitor.

-

Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well and calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the inhibitor concentration.

Viral Yield Reduction Assay

This assay measures the effect of the inhibitor on the total amount of infectious virus produced.

Materials:

-

HEp-2 cells

-

RSV stock

-

This compound

-

Cell culture medium

Protocol:

-

Seed HEp-2 cells in 24-well plates and grow to confluency.

-

Treat the cells with serial dilutions of this compound for 2 hours.

-

Infect the cells with RSV at a specific MOI (e.g., 0.1).

-

After a 2-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the inhibitor.

-

Incubate for 48-72 hours.

-

Harvest the cell culture supernatant and determine the viral titer using a plaque assay or TCID50 assay.

-

Calculate the reduction in viral yield for each inhibitor concentration compared to the untreated control.

Cytotoxicity Assay

It is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity.

Materials:

-

HEp-2 cells

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Protocol:

-

Seed HEp-2 cells in a 96-well plate.

-

Treat the cells with the same serial dilutions of this compound used in the antiviral assays.

-

Incubate for the same duration as the antiviral assays (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) to determine the percentage of viable cells.

-

Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) can then be determined to assess the therapeutic window of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of the antiviral properties of a compound like this compound.

Figure 2. A logical workflow for evaluating the antiviral potential of this compound.

Conclusion and Future Directions

This compound presents an intriguing candidate for anti-RSV therapy based on its well-defined mechanism of targeting a crucial host metabolic enzyme. The inhibition of ACSS2 is a rational approach to disrupting the cellular environment that RSV requires for efficient replication. However, the lack of publicly available, direct antiviral data is a significant gap that needs to be addressed.

Future research should focus on:

-

Quantitative Antiviral Efficacy Studies: Performing rigorous plaque reduction and viral yield reduction assays to determine the EC50 of this compound against various strains of RSV.

-

In Vivo Efficacy: Evaluating the therapeutic potential of the inhibitor in animal models of RSV infection to assess its in vivo efficacy, pharmacokinetics, and safety.

-

Mechanism of Action Elucidation: Conducting detailed mechanistic studies to confirm that the antiviral effect is indeed due to the inhibition of fatty acid synthesis and to explore any potential effects on histone acetylation and viral gene expression.

-

Resistance Studies: Investigating the potential for RSV to develop resistance to a host-targeted therapy, which is anticipated to be a low probability.

References

An In-depth Technical Guide on the Core Functions of Acetyl-CoA Synthetase 2 in Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetyl-CoA Synthetase 2 (ACSS2) is a critical metabolic enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA. This function positions ACSS2 at the nexus of cellular metabolism and epigenetic regulation, making it a key player in both normal physiology and disease states, particularly cancer. Operating in both the cytoplasm and the nucleus, ACSS2 provides a vital source of acetyl-CoA for two fundamental cellular processes: lipogenesis and histone acetylation. Under conditions of metabolic stress, such as hypoxia and nutrient deprivation, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation. This dependency presents a promising therapeutic window for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the core functions of ACSS2, including its biochemical activity, regulation, and roles in gene expression and cancer biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pivotal enzyme.

Core Function and Enzymatic Activity

ACSS2 is a member of the acetyl-CoA synthetase family of enzymes that catalyze the ATP-dependent conversion of acetate and Coenzyme A (CoA) into acetyl-CoA, AMP, and pyrophosphate.[1] This activity is crucial for generating a pool of acetyl-CoA outside of the mitochondria, complementing the acetyl-CoA produced from glucose and other nutrients via the tricarboxylic acid (TCA) cycle.[1]

Subcellular Localization and Dual Function

ACSS2 exhibits a dual subcellular localization, residing in both the cytoplasm and the nucleus.[2] This distribution is key to its multifaceted roles in cellular physiology:

-

Cytoplasmic ACSS2: Primarily contributes to de novo lipid synthesis by providing acetyl-CoA as a building block for fatty acids.[1] Under normal conditions, ACSS2 acts as a cytoplasmic lipogenic enzyme.[1]

-

Nuclear ACSS2: Plays a direct role in epigenetic regulation by supplying acetyl-CoA for the acetylation of histones and other proteins.[3][4] This function links cellular metabolic status directly to gene expression programs. Under conditions of stress or nutrient deprivation, ACSS2 translocates to the nucleus to support cell survival.[4]

Enzyme Kinetics

The enzymatic activity of ACSS2 is dependent on the concentrations of its substrates: acetate, ATP, and CoA. While specific kinetic parameters can vary based on experimental conditions, the following table summarizes available data on human ACSS2.

| Substrate | Km | Vmax | Reference |

| Coenzyme A | 1.7 nM/hr | 14.6 nM/hr | [5] |

| ATP | 35.2 nM/hr | 147.4 nM/hr | [5] |

| Acetate | ~5 mM | - | [6] |

Table 1: Kinetic Parameters of Human ACSS2. The Michaelis constant (Km) and maximum velocity (Vmax) for Coenzyme A and ATP have been determined.[5] The Km for acetate is estimated to be in the low millimolar range.[6]

Regulation of ACSS2 Activity and Expression

The function of ACSS2 is tightly regulated at both the post-translational and transcriptional levels, allowing cells to adapt to changing metabolic demands.

Post-Translational Modification

-

Phosphorylation by AMPK: Under conditions of energy stress (low ATP), AMP-activated protein kinase (AMPK) phosphorylates ACSS2 at serine 659.[7] This phosphorylation event promotes the translocation of ACSS2 from the cytoplasm to the nucleus, where it can support histone acetylation and the expression of stress-response genes.[7]

-

Deacetylation by SIRT1: The activity of ACSS2 is inhibited by acetylation. Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, can deacetylate and activate ACSS2 in both the cytoplasm and the nucleus.[1]

Transcriptional Regulation

-

SREBP-1: The expression of the ACSS2 gene is regulated by Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis.[8][9] When cellular sterol levels are low, SREBP-1 is activated and binds to a sterol response element (SRE) in the ACSS2 promoter, inducing its transcription.[8] This links ACSS2 expression to the overall program of lipid synthesis.

Below is a diagram illustrating the key regulatory pathways of ACSS2.

Caption: Regulation of ACSS2 activity and localization.

Role in Gene Regulation via Histone Acetylation

Nuclear ACSS2 provides a localized source of acetyl-CoA for histone acetyltransferases (HATs), thereby directly influencing chromatin structure and gene expression.[3][10] This function is particularly critical for neuronal gene expression and memory formation, where histone acetylation is a key regulatory mechanism.[3][10]

-

Direct Link between Metabolism and Epigenome: By converting acetate into acetyl-CoA in the nucleus, ACSS2 creates a direct link between the metabolic state of the cell and the epigenetic landscape.

-

Impact on Histone Marks: Knockdown of ACSS2 has been shown to reduce global levels of key histone acetylation marks, including H3K9ac, H3K27ac, and H4K12ac.[3] ACSS2 co-immunoprecipitates with acetylated chromatin and the HAT CBP, suggesting its direct involvement at transcriptionally active genes.[3]

The workflow for studying the impact of ACSS2 on histone acetylation is depicted below.

Caption: Workflow for analyzing ACSS2's role in histone acetylation.

ACSS2 in Cancer Biology

The metabolic reprogramming of cancer cells often involves an increased reliance on alternative nutrient sources, including acetate. ACSS2 plays a pivotal role in this adaptation, particularly under the harsh conditions of the tumor microenvironment characterized by hypoxia and low nutrient availability.[11][12]

Upregulation in Cancer and Correlation with Prognosis

ACSS2 expression is upregulated in a variety of cancers, including breast, prostate, liver, and glioblastoma.[6][11] High ACSS2 expression often correlates with more aggressive tumors and poorer patient outcomes.[11]

| Cancer Type | Cell Lines with High ACSS2 Expression | TCGA Data (FPKM) - Tumor vs. Normal | Prognostic Significance (High ACSS2) | References |

| Breast Cancer | BT474, MDA-MB-468, SKBr3 | Upregulated in ER+ and TNBC | Correlates with poorer survival | [6][11][13] |

| Prostate Cancer | DU145 | Upregulated | Correlates with poorer survival | [11] |

| Glioblastoma | - | Upregulated | - | [6] |

| Liver Cancer | - | Upregulated | - | [6] |

Table 2: ACSS2 Expression and Prognostic Significance in Various Cancers. Data compiled from cell line studies and The Cancer Genome Atlas (TCGA).[6][11][13]

Role in Metabolic Adaptation and Survival

Under metabolic stress, cancer cells utilize ACSS2 to convert acetate into acetyl-CoA for:

-

Lipid Synthesis: To build new membranes for rapid cell proliferation.[11]

-

Histone Acetylation: To drive the expression of genes involved in survival and proliferation.[4]

Inhibition or silencing of ACSS2 has been shown to impair the growth of tumor xenografts and reduce cancer cell viability, highlighting its potential as a therapeutic target.[11][14][15]

The signaling pathway illustrating ACSS2's role in cancer cell survival under hypoxia is shown below.

Caption: ACSS2-mediated survival pathway in cancer cells under hypoxia.

Experimental Protocols

ACSS2 Enzyme Activity Assay

This protocol is adapted from a fluorescence polarization-based assay that measures the production of AMP.[6]

Materials:

-

Recombinant human ACSS2 (e.g., from Origene)

-

TranScreener TRF AMP/GMP assay kit (Bellbrook Labs)

-

Assay Buffer: 30 mmol/L HEPES (pH 7.4), 140 mmol/L NaCl, 2 mmol/L MgCl2, 5 mmol/L sodium acetate, 2 mmol/L DTT, 0.005% Brij35

-

Substrates: ATP, Coenzyme A

-

384-well plates (white, opaque, low volume)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound (inhibitor) in 100% DMSO.

-

Transfer 100 nL of each dilution to the 384-well plate.

-

Add 3 μL of ACSS2 (e.g., 3 nmol/L) in assay buffer to each well.

-

Initiate the reaction by adding 2 μL of a substrate mix containing ATP (final concentration, e.g., 10 μM) and Coenzyme A (final concentration, e.g., 5 μM) in assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the generated AMP according to the TranScreener assay kit manufacturer's instructions.

-

Measure fluorescence polarization on a plate reader.

-

Calculate IC50 values by normalizing the data to controls (0% and 100% inhibition).

Chromatin Immunoprecipitation (ChIP) for ACSS2-associated Histones

This protocol provides a general workflow for performing ChIP to assess histone acetylation at specific gene loci.

Materials:

-

Cells of interest cultured to ~80-90% confluency

-

Formaldehyde (B43269) (37%)

-

Glycine

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

Antibodies: anti-ACSS2, anti-H3K27ac, anti-H3K9ac, Normal IgG (control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate nuclei and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the specific antibody (anti-ACSS2, anti-H3K27ac, etc.) or IgG control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.

Conclusion and Future Directions

ACSS2 is a multifaceted enzyme that plays a central role in cellular metabolism and gene regulation. Its dual localization and function allow it to respond dynamically to the metabolic state of the cell, influencing both lipid synthesis and the epigenetic landscape. The upregulation of ACSS2 in various cancers and its critical role in tumor cell survival under metabolic stress have established it as a promising target for cancer therapy. The development of potent and specific ACSS2 inhibitors is an active area of research with significant therapeutic potential.[6][16] Future studies should focus on further elucidating the complex regulatory networks governing ACSS2 function, identifying novel downstream effectors, and translating our understanding of ACSS2 biology into effective clinical strategies for treating cancer and other metabolic diseases.

References

- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gosset.ai [gosset.ai]

- 3. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Acyl-CoA synthetase short-chain family member 2 (ACSS2) is regulated by SREBP-1 and plays a role in fatty acid synthesis in caprine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Acetyl-CoA synthetase regulates histone acetylation and hippocampal memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. babraham.ac.uk [babraham.ac.uk]

- 13. Acetyl-CoA synthetases ACSS1 and ACSS2 are 4-hydroxytamoxifen responsive factors that promote survival in tamoxifen treated and estrogen deprived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analyzing the Effects of ACSS2 on Cancer Cell Growth in Patients With ccRCC | GU Oncology Now [guoncologynow.com]

- 16. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

Ac-CoA Synthase Inhibitor 1: A Reversible Inhibitor Targeting Cellular Metabolism and Epigenetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA Synthase 2 (ACSS2) has emerged as a critical enzyme in cellular metabolism and epigenetic regulation, particularly in the context of cancer and other metabolic diseases. Its ability to convert acetate (B1210297) into acetyl-CoA provides a vital carbon source for lipid synthesis and histone acetylation, especially under nutrient-limiting conditions. Ac-CoA Synthase Inhibitor 1 is a potent and reversible inhibitor of ACSS2, demonstrating significant effects on these downstream pathways. This technical guide provides a comprehensive overview of Ac-CoA Synthase Inhibitor 1, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting ACSS2.

Introduction to Acetyl-CoA Synthase 2 (ACSS2)

Acetyl-CoA Synthetase 2 (ACSS2) is a key metabolic enzyme that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[1] This function is crucial for cellular homeostasis, providing a source of acetyl-CoA for two primary downstream pathways:

-

Lipid Biosynthesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.

-

Histone Acetylation: As the acetyl donor for histone acetyltransferases (HATs), acetyl-CoA plays a pivotal role in the epigenetic regulation of gene expression.

Under conditions of metabolic stress, such as hypoxia or nutrient deprivation, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[1] This reliance on ACSS2 makes it an attractive therapeutic target for cancer and other diseases with dysregulated metabolism.

Ac-CoA Synthase Inhibitor 1: A Reversible Inhibitor of ACSS2

Ac-CoA Synthase Inhibitor 1 is a cell-permeable quinoxaline-based compound that acts as a potent and reversible inhibitor of ACSS2.[2] Its mechanism of action involves blocking the active site of the enzyme, thereby preventing the conversion of acetate to acetyl-CoA.[1] This inhibition leads to a reduction in the cellular pool of acetyl-CoA, consequently impacting lipid synthesis and histone acetylation.

Quantitative Inhibitory Data

The inhibitory potency of Ac-CoA Synthase Inhibitor 1 has been characterized in various assays. The following table summarizes the key quantitative data.

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| Cell-Free Luciferase-Based Assay | Recombinant ACSS2 | IC50 | 0.6 µM (600 nM) | [2][3] |

| [14C]Acetate Lipid Incorporation | HepG2 Cells | IC50 | 6.8 µM | [3][4] |

| [14C]Acetate Histone Acetylation | HepG2 Cells | IC50 | 5.5 µM | [3][4] |

Signaling Pathways and Experimental Workflows

Mechanism of Reversible Inhibition

The interaction between Ac-CoA Synthase Inhibitor 1 and ACSS2 is a reversible process where the inhibitor binds to the active site of the enzyme, preventing substrate binding and catalysis.

Figure 1. Reversible inhibition of ACSS2 by Ac-CoA Synthase Inhibitor 1.

Experimental Workflow for Characterizing Inhibition

The following diagram outlines a general workflow for characterizing the inhibitory effects of Ac-CoA Synthase Inhibitor 1 on ACSS2 activity and its downstream cellular consequences.

Figure 2. Experimental workflow for inhibitor characterization.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established principles and may require optimization for specific experimental conditions.

ACSS2 Inhibition Assay (Luciferase-Based)

This assay measures the amount of ATP remaining after the ACSS2 reaction. The ATP is then used by luciferase to produce light, and the luminescence signal is inversely proportional to ACSS2 activity. A similar fluorescence polarization-based assay, the TranScreener® AMP/GMP assay, can also be used to detect the AMP produced by the ACSS2 reaction.

Materials:

-

Recombinant human ACSS2 enzyme

-

Ac-CoA Synthase Inhibitor 1

-

ATP

-

Coenzyme A (CoA)

-

Sodium Acetate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Ac-CoA Synthase Inhibitor 1 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a master mix containing the ACSS2 enzyme in assay buffer. Prepare a substrate master mix containing ATP, CoA, and sodium acetate in assay buffer.

-

Reaction Setup:

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

-

Add the ACSS2 enzyme master mix to all wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate master mix to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add the luciferase-based ATP detection reagent to all wells according to the manufacturer's instructions.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

[14C]Acetate Lipid Incorporation Assay

This cell-based assay measures the incorporation of radiolabeled acetate into the cellular lipid pool as a readout of ACSS2 activity.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Ac-CoA Synthase Inhibitor 1

-

[14C]Sodium Acetate

-

Phosphate-Buffered Saline (PBS)

-

Lipid Extraction Solvents (e.g., Chloroform:Methanol mixture, 2:1 v/v)

-

Scintillation vials

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Plate HepG2 cells in 6-well or 12-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Pre-treat the cells with various concentrations of Ac-CoA Synthase Inhibitor 1 or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).

-

-

Radiolabeling:

-

Add [14C]sodium acetate to each well at a final concentration of, for example, 1 µCi/mL.

-

Incubate the cells for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into lipids.

-

-

Cell Lysis and Lipid Extraction:

-

Wash the cells twice with ice-cold PBS to remove excess radiolabel.

-

Add the chloroform:methanol mixture to each well to lyse the cells and extract the lipids.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex the tubes and centrifuge to separate the phases.

-

-

Quantification:

-

Carefully collect the lower organic (lipid-containing) phase and transfer it to a scintillation vial.

-

Allow the solvent to evaporate completely.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to the total protein content of a parallel well to account for differences in cell number.

-

Calculate the percent inhibition of lipid incorporation for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value as described in the previous protocol.

-

[14C]Acetate Histone Acetylation Assay

This assay measures the incorporation of radiolabeled acetate into histones, providing a direct measure of the impact of ACSS2 inhibition on this epigenetic modification.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Ac-CoA Synthase Inhibitor 1

-

[14C]Sodium Acetate

-

Cell Lysis Buffer (containing protease and deacetylase inhibitors)

-

Acid Extraction Buffer (e.g., 0.2 M H2SO4)

-

Trichloroacetic Acid (TCA)

-

Acetone

-

SDS-PAGE gels and running buffer

-

Autoradiography film or a phosphorimager system

Procedure:

-

Cell Culture, Treatment, and Radiolabeling: Follow the same procedure as described in the lipid incorporation assay (Section 4.2, steps 1 and 2).

-

Histone Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer and pellet the nuclei by centrifugation.

-

Resuspend the nuclear pellet in acid extraction buffer and incubate on ice to extract the histones.

-

Centrifuge to pellet the debris and collect the supernatant containing the histones.

-

-

Protein Precipitation and Quantification:

-

Precipitate the histones from the supernatant by adding TCA.

-

Wash the histone pellet with acetone.

-

Resuspend the purified histones in water or a suitable buffer.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

SDS-PAGE and Autoradiography:

-

Load equal amounts of histone protein from each sample onto an SDS-PAGE gel.

-

Run the gel to separate the histone proteins.

-

Dry the gel.

-

Expose the dried gel to autoradiography film or a phosphorimager screen to visualize the radiolabeled histones.

-

-

Data Analysis:

-

Quantify the band intensities corresponding to the core histones (H2A, H2B, H3, H4).

-

Calculate the percent inhibition of histone acetylation for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value as described previously.

-

Conclusion

Ac-CoA Synthase Inhibitor 1 is a valuable research tool for investigating the roles of ACSS2 in cellular metabolism and epigenetics. Its reversible nature and potent inhibitory activity make it suitable for a wide range of in vitro and cell-based studies. The experimental protocols provided in this guide offer a framework for the characterization of this and other ACSS2 inhibitors, facilitating further exploration of ACSS2 as a therapeutic target. Future studies determining the detailed kinetic parameters of Ac-CoA Synthase Inhibitor 1 would provide a more complete understanding of its interaction with ACSS2 and further aid in the development of next-generation inhibitors.

References

- 1. Characterization of acetyl-CoA synthetase kinetics and ATP-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and mechanism of a highly selective, antifungal acetyl-CoA synthetase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Cellular Effects of Blocking Acetate Uptake with ACSS2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) is a critical metabolic enzyme that catalyzes the conversion of acetate (B1210297) into acetyl-coenzyme A (acetyl-CoA), a central node in cellular metabolism.[1][2] This enzyme is found in both the cytoplasm and the nucleus, where it plays distinct but vital roles.[1][3] In the cytoplasm, ACSS2-derived acetyl-CoA is a key precursor for the synthesis of lipids, such as fatty acids and cholesterol.[3][4] In the nucleus, ACSS2 provides the acetyl-CoA necessary for histone acetylation, an epigenetic modification crucial for regulating gene expression.[1][3][5]

Under conditions of metabolic stress, such as hypoxia (low oxygen) or nutrient deprivation, many cancer cells upregulate ACSS2.[4][6][7] This adaptation allows them to utilize acetate as an alternative carbon source to produce the acetyl-CoA required for survival, proliferation, and biomass production.[6][8] Consequently, ACSS2 has emerged as a promising therapeutic target for cancer and other diseases.[1][9] Small molecule inhibitors of ACSS2 (ACSS2i) are being developed to disrupt these metabolic pathways, induce metabolic stress, and inhibit tumor growth.[2][10] This guide provides a comprehensive technical overview of the cellular effects of inhibiting ACSS2, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of ACSS2 Inhibition

ACSS2 inhibitors function by binding to the enzyme's active site, preventing the conversion of acetate and Coenzyme A into acetyl-CoA in an ATP-dependent reaction.[2] This blockade leads to a significant reduction in the intracellular pool of acetyl-CoA derived from acetate, triggering a cascade of downstream cellular effects.[2][11]

Cellular Effects of ACSS2 Inhibition

The reduction of acetyl-CoA upon ACSS2 inhibition impacts a wide range of cellular processes, from metabolism and gene regulation to cell survival and signaling.

Metabolic Reprogramming

-

Inhibition of Lipid Synthesis: Cancer cells, particularly under stress, utilize ACSS2-dependent acetate metabolism for de novo synthesis of fatty acids and phospholipids.[6][8] ACSS2 inhibitors block the incorporation of acetate into these lipid pools, leading to a reduction in lipid droplet content and impairing the production of essential membrane components.[11] This is associated with the downregulation of key lipogenic enzymes like Fatty Acid Synthase (FASN).[11]

-

Induction of Autophagy: ACSS2 inhibition can lead to a decrease in cytoplasmic protein acetylation, which in turn can increase autophagy.[1] Furthermore, under glucose deprivation, ACSS2 is involved in promoting the expression of genes related to autophagy and lysosomal biogenesis.[12] Inhibition of ACSS2 under these conditions abrogates this survival mechanism, reducing cell viability.[12] The activation of autophagy is also linked to the AMPK signaling pathway.[1]

Epigenetic Alterations and Gene Expression

-

Reduced Histone Acetylation: Nuclear ACSS2 is a primary source of acetyl-CoA for histone acetyltransferases (HATs), which catalyze histone acetylation.[5][13] This epigenetic mark is generally associated with a more open chromatin structure and active gene transcription.[12] Treatment with ACSS2 inhibitors leads to a measurable decrease in nuclear acetyl-CoA levels and a reduction in key histone acetylation marks, such as H3K9ac, H3K27ac, and H4K12ac.[5][14]

-